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molecular formula C15H13N B8783880 1-(2-Naphthyl)cyclobutanecarbonitrile

1-(2-Naphthyl)cyclobutanecarbonitrile

Cat. No. B8783880
M. Wt: 207.27 g/mol
InChI Key: CGQMSTLTFROKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187802B1

Procedure details

A solution of 2-naphthylacetonitrile (10 g) and 1,3-dibromopropane (144 g) in a mixture of ether (350 ml) and dimethylsulphoxide (150 ml) was added dropwise at 20-25° C. under nitrogen over 2 hours to a stirred mixture of finely-powdered potassium hydroxide (150 g), 18-Crown-6 (1.3 g) and dimethylsulphoxide (570 ml). After the addition was complete, the mixture was cooled to 15° C. and quenched by the slow addition of water (330 ml). Ether (330 ml) was added, and the mixture was filtered through Hyflo Supercel filtration aid. The filter pad was washed well with ether, then the aqueous layer of the filtrate was separated, diluted with water (500 ml), and washed well with ether. All of the ethereal solutions were combined, washed with water (3×100 ml), and the solvents were removed in vacua. The residue was triturated with ethanol (100 ml) and the resulting solid was collected by filtration and dried in vacua to give 1-(2-naphthyl)cyclobutanecarbonitrile as a white solid (48.7 g), which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Quantity
570 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]#[N:13].Br[CH2:15][CH2:16][CH2:17]Br.[OH-].[K+]>CCOCC.CS(C)=O.C1OCCOCCOCCOCCOCCOC1>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1([C:12]#[N:13])[CH2:17][CH2:16][CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CC#N
Name
Quantity
144 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
350 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.3 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
570 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of water (330 ml)
ADDITION
Type
ADDITION
Details
Ether (330 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Hyflo Supercel filtration aid
WASH
Type
WASH
Details
The filter pad was washed well with ether
CUSTOM
Type
CUSTOM
Details
the aqueous layer of the filtrate was separated
ADDITION
Type
ADDITION
Details
diluted with water (500 ml)
WASH
Type
WASH
Details
washed well with ether
WASH
Type
WASH
Details
washed with water (3×100 ml)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacua
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethanol (100 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacua

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 48.7 g
YIELD: CALCULATEDPERCENTYIELD 392.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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